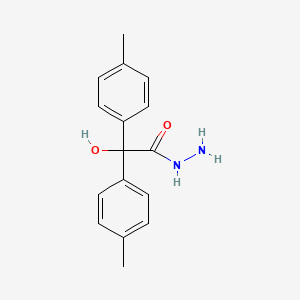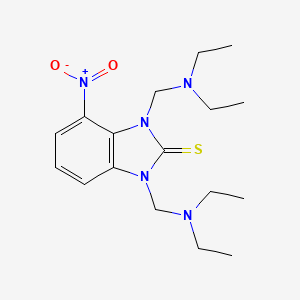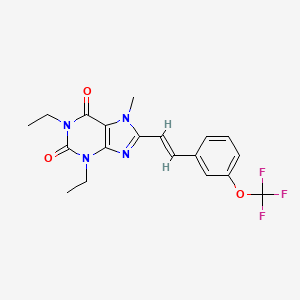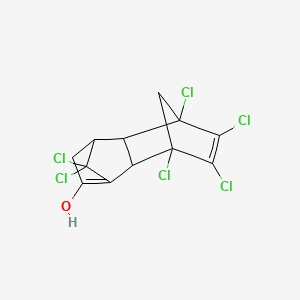
2,4-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the pyridinium salts family, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2,4-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate typically involves a multi-step process. One common method includes the reaction of 2,4-dimethylpyridine with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base. This intermediate is then treated with perchloric acid to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,4-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ring is substituted with different nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to the disruption of normal cellular functions. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,4-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate can be compared with other similar compounds such as:
Michler’s ketone: Known for its use in dye synthesis and as a photosensitizer.
4-(Dimethylamino)benzophenone: Used in organic synthesis and as a photoinitiator.
N,N-Dimethyl-4-aminopyridine: A versatile nucleophilic catalyst in organic chemistry. These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its diverse applications and chemical behavior.
Propiedades
Número CAS |
145235-01-4 |
|---|---|
Fórmula molecular |
C16H20ClN3O4 |
Peso molecular |
353.80 g/mol |
Nombre IUPAC |
4-[(E)-(2,4-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C16H20N3.ClHO4/c1-13-9-10-19(14(2)11-13)17-12-15-5-7-16(8-6-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-12+; |
Clave InChI |
GZNYWVAXTRUEIP-KCUXUEJTSA-M |
SMILES isomérico |
CC1=CC(=[N+](C=C1)/N=C/C2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CC1=CC(=[N+](C=C1)N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















